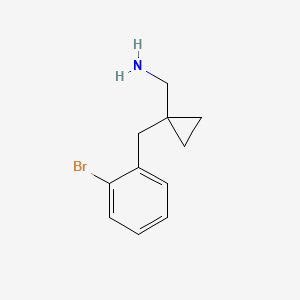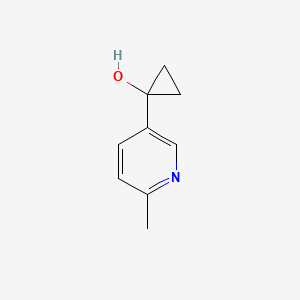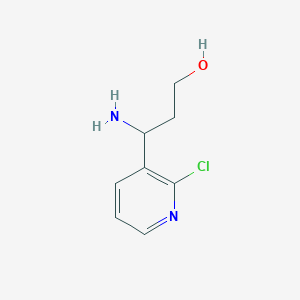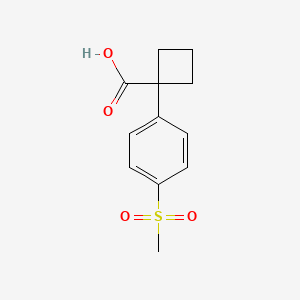
3-(2-Methylpyridin-4-yl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpyridin-4-yl)isoxazol-5-amine is a heterocyclic compound that features both pyridine and isoxazole ringsThe presence of the isoxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties and biological activities to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of an alkyne with a nitrile oxide intermediate. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scalability and yield, would apply. The use of continuous flow reactors and other advanced techniques may also be considered to enhance production efficiency .
化学反応の分析
Types of Reactions
3-(2-Methylpyridin-4-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridine or isoxazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
3-(2-Methylpyridin-4-yl)isoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Methylpyridin-4-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)isoxazol-5-amine
- 3-(4-Trifluoromethylphenyl)isoxazol-5-amine
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
3-(2-Methylpyridin-4-yl)isoxazol-5-amine is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
3-(2-methylpyridin-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3 |
InChIキー |
ZIIKOIFWEJWYMH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)


![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)



